molecular formula C13H9N3OS B5862160 N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B5862160
M. Wt: 255.30 g/mol
InChI Key: BHJQKJNYJSCDNW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring through a carboxamide linkage.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12(9-5-7-14-8-6-9)16-13-15-10-3-1-2-4-11(10)18-13/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQKJNYJSCDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-aminobenzothiazole with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of a benzothiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit DprE1 makes it particularly valuable in the fight against tuberculosis .

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